(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(3-methylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(3-methylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile is a complex organic compound that features a combination of sulfonyl, amino, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(3-methylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the sulfonyl group: This can be achieved by reacting tert-butylbenzene with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine, such as 3-methylaniline.
Formation of the nitrile group: The nitrile group can be introduced via a reaction with a cyanating agent, such as sodium cyanide or potassium cyanide.
Final assembly: The final compound is assembled through a series of coupling reactions, often involving catalysts and specific reaction conditions to ensure the correct configuration (2Z).
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Primary amines.
Substitution products: Various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology and Medicine
Pharmaceutical research:
Biological studies: Used in studies to understand the interaction of sulfonyl and nitrile groups with biological targets.
Industry
Material science: Potential use in the development of new materials with specific properties.
Chemical manufacturing: Used as a building block in the production of various chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(3-methylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and nitrile groups can form specific interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(3-methylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile: shares similarities with other sulfonyl and nitrile-containing compounds.
Sulfonyl compounds: Such as sulfonamides, which are widely used in medicinal chemistry.
Nitrile compounds: Such as benzonitriles, which are common intermediates in organic synthesis.
Uniqueness
- The combination of sulfonyl, amino, and nitrile groups in a single molecule provides unique reactivity and potential applications.
- The specific configuration (2Z) adds to its uniqueness, influencing its chemical behavior and interactions.
Properties
Molecular Formula |
C21H24N2O2S2 |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(Z)-2-(4-tert-butylphenyl)sulfonyl-3-(3-methylanilino)-3-methylsulfanylprop-2-enenitrile |
InChI |
InChI=1S/C21H24N2O2S2/c1-15-7-6-8-17(13-15)23-20(26-5)19(14-22)27(24,25)18-11-9-16(10-12-18)21(2,3)4/h6-13,23H,1-5H3/b20-19- |
InChI Key |
MYOYXNJBVPLFNM-VXPUYCOJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C(=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)/SC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=C(C#N)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.